molecular formula C19H24N4O4 B2703053 benzyl N-[({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)methyl]carbamate CAS No. 1706152-20-6

benzyl N-[({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)methyl]carbamate

Cat. No.: B2703053
CAS No.: 1706152-20-6
M. Wt: 372.425
InChI Key: AGIMEPFBOHGWKN-UHFFFAOYSA-N
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Description

Benzyl (2-oxo-2-((1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)amino)ethyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyl group, a pyrazole ring, and a tetrahydropyran moiety, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)methyl]carbamate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Tetrahydropyran Moiety: The tetrahydropyran group can be introduced via a nucleophilic substitution reaction using tetrahydropyranyl chloride and a suitable nucleophile.

    Coupling with Benzyl Carbamate: The final step involves coupling the intermediate with benzyl carbamate under conditions that promote carbamate formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the tetrahydropyran moiety.

    Reduction: Reduction reactions can target the carbonyl group in the carbamate linkage.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the tetrahydropyran moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, benzyl N-[({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)methyl]carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound could be investigated for its potential as a bioactive molecule. The presence of the pyrazole ring suggests possible interactions with biological targets, making it a candidate for drug discovery studies.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. The combination of the pyrazole ring and the carbamate group could lead to interesting pharmacological properties.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of benzyl N-[({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)methyl]carbamate would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pyrazole ring could serve as a key pharmacophore, interacting with specific molecular targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2-oxo-2-((1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)amino)ethyl)carbamate
  • tert-Butyl (2-oxo-2H-pyran-5-yl)carbamate
  • 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol

Uniqueness

Benzyl (2-oxo-2-((1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)amino)ethyl)carbamate is unique due to its combination of a benzyl group, a pyrazole ring, and a tetrahydropyran moiety. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

benzyl N-[2-[[1-(oxan-4-ylmethyl)pyrazol-4-yl]amino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c24-18(11-20-19(25)27-14-16-4-2-1-3-5-16)22-17-10-21-23(13-17)12-15-6-8-26-9-7-15/h1-5,10,13,15H,6-9,11-12,14H2,(H,20,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIMEPFBOHGWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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